

# Discovery and synthesis of Ulotaront (SEP-363856)

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An In-depth Technical Guide on the Discovery and Synthesis of **Ulotaront** (SEP-363856)

# **Executive Summary**

**Ulotaront** (also known as SEP-363856) is an investigational psychotropic agent representing a potential paradigm shift in the treatment of schizophrenia and other neuropsychiatric disorders. [1] Discovered through a novel, mechanism-independent phenotypic screening platform, its unique mechanism of action, centered on agonism at the trace amine-associated receptor 1 (TAAR1) and serotonin 1A (5-HT1A) receptor, distinguishes it from all currently marketed antipsychotics that primarily target dopamine D2 receptors.[2][3][4] This guide provides a detailed overview of the discovery process, chemical synthesis, pharmacological profile, and the experimental methodologies used to characterize **Ulotaront**. It is intended for researchers, scientists, and professionals in the field of drug development.

# **Discovery: A Phenotypic, Target-Agnostic Approach**

The discovery of **Ulotaront** was a collaborative effort between Sunovion Pharmaceuticals and PsychoGenics Inc.[5] It emerged from a target-agnostic strategy designed to identify compounds with antipsychotic-like behavioral profiles while avoiding the dopamine D2 receptor antagonism characteristic of existing antipsychotics.[3][6][7]

This innovative approach utilized PsychoGenics' proprietary SmartCube® platform, a high-throughput, in vivo system that combines robotics and artificial intelligence.[2][5] In this platform, mice are administered a test compound and their spontaneous and evoked behaviors



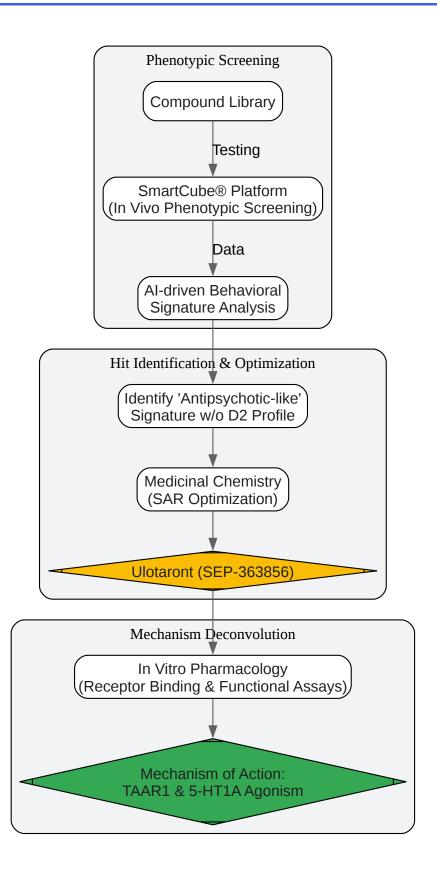




are monitored by a high-resolution camera in a controlled environment. Complex computer vision and AI algorithms then analyze the behavioral data to identify a unique "behavioral signature" for the compound, which is compared against a database of signatures from known psychoactive drugs to predict its therapeutic potential.

**Ulotaront** was identified from this screening process as a compound with a promising antipsychotic-like signature but without the D2-antagonist profile.[2][3] Subsequent medicinal chemistry efforts optimized the molecule based on quantitative structure-activity relationship (SAR) analysis, leading to the selection of SEP-363856 for further development.[2][3] Only after its promising in vivo profile was established were its molecular targets deconvoluted, revealing its activity as a TAAR1 and 5-HT1A agonist.[6][8]





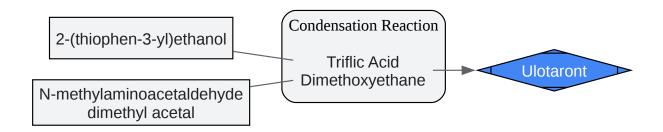
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Caption: Ulotaront's target-agnostic discovery workflow.



### **Chemical Synthesis**

**Ulotaront**, with the IUPAC name 1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine, is a small molecule of the thienopyran class.[5][9] A representative synthesis starts from 2-(thiophen-3-yl)ethan-1-ol.[3][7] The process involves the condensation of this starting material with N-methylaminoacetaldehyde dimethyl acetal in the presence of triflic acid to form the core thienopyran structure.[9]



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**Caption:** Simplified synthesis scheme for **Ulotaront**.

Detailed manufacturing processes and methods for reducing impurities in **Ulotaront** hydrochloride have also been described in patent literature.[10]

### **Mechanism of Action: Dual Receptor Agonism**

**Ulotaront**'s therapeutic effects are believed to be mediated by its agonist activity at two G-protein coupled receptors (GPCRs): TAAR1 and 5-HT1A.[4][6] Crucially, it lacks direct antagonist activity at dopamine D2 or serotonin 5-HT2A receptors, the primary targets of conventional antipsychotics.[3][7]

TAAR1 Agonism: TAAR1 is expressed in key monoaminergic brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[7] It functions as a modulator of dopamine, serotonin, and glutamate neurotransmission.[3][6] Activation of TAAR1 by Ulotaront is thought to regulate presynaptic dopamine function, attenuating excessive dopamine synthesis and release, which is a hallmark of schizophrenia pathophysiology.[6]
 [11]



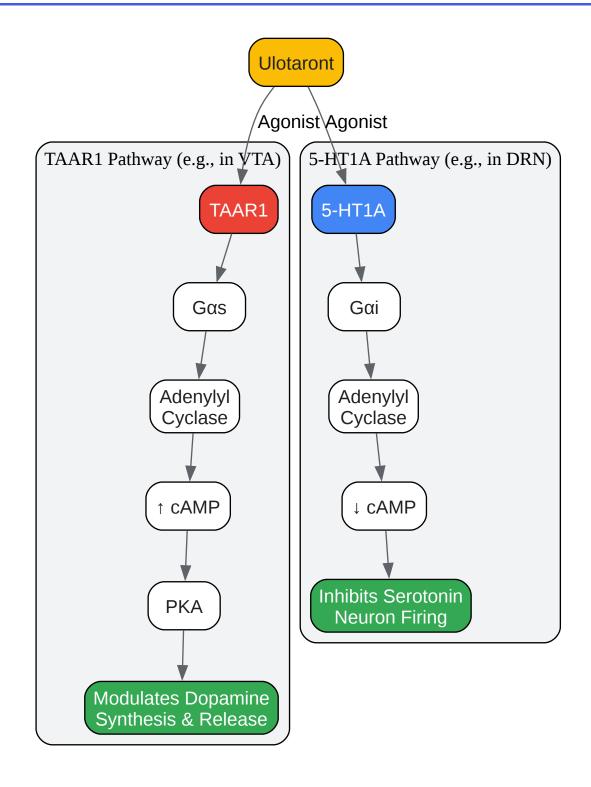




• 5-HT1A Agonism: The 5-HT1A receptor is an autoreceptor that regulates serotonin release. [6] Agonism at this receptor, particularly in the DRN, inhibits the firing of serotonergic neurons.[6] This action is thought to contribute to the antipsychotic, anxiolytic, and antidepressant-like effects of the compound.

This dual mechanism offers a novel approach to stabilizing neurotransmitter activity and mitigating psychotic symptoms, potentially with a more favorable side-effect profile compared to D2-blocking agents.





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Caption: Ulotaront's dual signaling pathways.

# **Quantitative Data Summary**

# **Table 1: Receptor Binding and Functional Activity**



| Receptor<br>Target   | Assay Type                  | Value                                    | Species | Reference |
|--|-----------------------------|--|---------|-----------|
| TAAR1  | Functional<br>(cAMP)        | EC <sub>50</sub> = 38 nM                 | Human   | [3]       |
| Functional (Gαs)   | pEC <sub>50</sub> = 6.08    | Human                                    | [8]     |           |
| Efficacy (Emax)  | 109% (Full<br>Agonist)      | Human                                    | [3]     |           |
| 5-HT1A   | Functional                  | Partial Agonist                          | Human   | [8]       |
| Binding  | >50% inhibition<br>at 10 µM | -  | [12]    |           |
| Dopamine D2  | Binding/Function            | No significant antagonist activity       | -       | [3][7]    |
| Serotonin 5-<br>HT2A   | Binding/Function            | No significant<br>antagonist<br>activity | -       | [3][7]    |
| α <sub>2a</sub> , α <sub>2e</sub> , 5-HT <sub>1e</sub> ,<br>etc. | Binding                     | >50% inhibition<br>at 10 μM              | -       | [12]      |

**Table 2: Preclinical Pharmacokinetics & ADME** 



| Parameter                   | Value                 | Species       | Reference |
|-----------------------------|-----------------------|---------------|-----------|
| Solubility                  | High                  | In Vitro      | [13]      |
| Permeability                | High                  | In Vitro      | [13]      |
| BCS Classification          | Class 1               | -             | [13]      |
| Plasma Protein<br>Binding   | Low (>78% unbound)    | Human, Animal | [13]      |
| Brain-to-Plasma Ratio       | ~3                    | Mouse, Rat    | [12]      |
| Major Metabolism<br>Pathway | CYP2D6-mediated       | Human         | [13]      |
| Major Metabolite            | SEP-383103 (inactive) | Human         | [13][14]  |
| Minor Active<br>Metabolite  | SEP-363854            | Human         | [13][14]  |

Table 3: Clinical Efficacy (Phase 2 Study)

| Endpoint                    | Ulotaront vs.<br>Placebo              | p-value | Effect Size<br>(ES) | Reference |
|-----------------------------|---------------------------------------|---------|---------------------|-----------|
| PANSS Total<br>Score Change | -17.2 vs9.7                           | 0.001   | 0.45                | [2][15]   |
| CGI-S Score<br>Change       | Statistically significant improvement | <0.001  | 0.52                | [2][15]   |
| BNSS Total<br>Score Change  | Statistically significant improvement | -       | 0.48                | [15]      |

Note: In subsequent Phase 3 trials (DIAMOND 1 & 2), **Ulotaront** did not meet the primary endpoint of change in PANSS total score compared to placebo.[16][17] This was attributed to an unusually high placebo response, potentially impacted by the COVID-19 pandemic.[16]



# Key Experimental Protocols Protocol 1: TAAR1 Functional Agonist Assay (cAMP Accumulation)

- Objective: To determine the potency (EC<sub>50</sub>) and efficacy (E<sub>max</sub>) of Ulotaront to stimulate adenylyl cyclase activity via the TAAR1 receptor.
- Materials:
  - HEK293 or CHO cells stably expressing the human TAAR1 receptor.
  - Cell culture medium and reagents.
  - Assay buffer (e.g., HBSS with phosphodiesterase inhibitors like IBMX).
  - **Ulotaront** and reference TAAR1 agonists (e.g., β-phenylethylamine).
  - cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
  - 384-well white microplates.

#### Procedure:

- Cell Culture: Culture the TAAR1-expressing cells to optimal confluency and seed them into 384-well plates. Allow cells to adhere overnight.
- Compound Preparation: Prepare serial dilutions of **Ulotaront** and reference compounds in assay buffer.
- Assay Protocol: a. Remove culture medium from the wells. b. Add assay buffer containing phosphodiesterase inhibitors and incubate to establish baseline conditions. c. Add the serially diluted compounds to the wells. d. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
- Detection: Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions.



 Data Analysis: Convert the raw signal to cAMP concentration. Plot the concentrationresponse curve using non-linear regression (log(agonist) vs. response) to determine EC₅₀ and E<sub>max</sub> values.

# Protocol 2: 5-HT1A Functional Agonist Assay (cAMP Inhibition)

- Objective: To determine the potency (EC<sub>50</sub>) and efficacy (E<sub>max</sub>) of **Ulotaront** to inhibit adenylyl cyclase activity via the 5-HT1A receptor.[18][19]
- Materials:
  - CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[18]
  - Cell culture medium.
  - Stimulation buffer.
  - Forskolin (to stimulate adenylyl cyclase and generate a cAMP signal).
  - Ulotaront and reference compounds (e.g., 5-HT as a full agonist).[18]
  - cAMP detection kit.
  - 384-well white microplates.
- Procedure:
  - Cell Culture: Culture the 5-HT1A-expressing cells and seed them into 384-well plates.
  - Compound Treatment: a. Pre-incubate the cells with serial dilutions of **Ulotaront** or reference compounds for a short period. b. Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production. c. Incubate for a specified time (e.g., 30 minutes) at 37°C. The 5-HT1A agonist activity will inhibit this forskolin-stimulated cAMP production.
  - Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.



 Data Analysis: The signal will be inversely proportional to agonist activity. Plot the concentration-response curve to calculate the EC₅₀ for the inhibition of forskolin-stimulated cAMP.

# Protocol 3: Radioligand Binding Assay (General Principle)

- Objective: To determine the binding affinity (K<sub>i</sub>) of **Ulotaront** for a specific receptor.
- Materials:
  - Cell membranes prepared from cells expressing the target receptor (e.g., 5-HT1A).
  - A specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).[20]
  - Assay buffer.
  - Serial dilutions of Ulotaront.
  - A non-labeled competing ligand for determining non-specific binding.
  - 96-well filter plates and vacuum manifold.
  - Scintillation fluid and a microplate scintillation counter.

#### Procedure:

- Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand, and either buffer (for total binding), the competing ligand (for non-specific binding), or a concentration of **Ulotaront**.
- Incubation: Incubate the plate for a set time (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer.



- Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
- o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the concentration of **Ulotaront** that inhibits 50% of the specific radioligand binding (IC₅₀). Convert the IC₅₀ to an affinity constant (K₁) using the Cheng-Prusoff equation.

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